![molecular formula C37H36BrN5O10 B12288248 [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12288248.png)

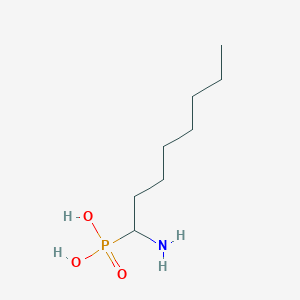

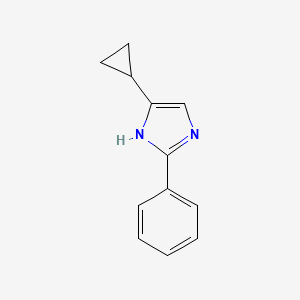

[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-{[bis(4-methoxyphenyl)(phenyl)methyl]amino}-8-bromo-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat ist ein chemisch modifiziertes Nukleosid. Diese Verbindung wird hauptsächlich im Bereich der Nukleinsäurechemie verwendet, insbesondere bei der Synthese von Oligonukleotiden. Das Vorhandensein der 4,4’-Dimethoxytritylgruppe schützt das Nukleosid während chemischer Reaktionen, während das Bromatom an der 8-Position des Guanosins einzigartige Reaktivität einführt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat beinhaltet typischerweise mehrere Schritte:

Schutz der Hydroxylgruppen: Die Hydroxylgruppen an den Positionen 2’, 3’ und 5’ des Guanosins werden unter Verwendung von Essigsäureanhydrid geschützt, um ein Triacetat zu bilden.

Einführung der 4,4’-Dimethoxytritylgruppe: Die 5’-Hydroxylgruppe wird selektiv entschützt und dann in Gegenwart einer Base mit 4,4’-Dimethoxytritylchlorid umgesetzt, um die Dimethoxytritylgruppe einzuführen.

Bromierung: Das Bromatom wird an der 8-Position des Guanosinrings unter Verwendung eines Bromierungsmittels wie N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen eingeführt.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Das Verfahren beinhaltet:

Optimierung der Reaktionsbedingungen: Sicherstellung hoher Ausbeute und Reinheit durch Optimierung von Temperatur, Lösungsmittel und Reaktionszeit.

Reinigung: Verwendung von Techniken wie Säulenchromatographie und Umkristallisation, um das Endprodukt mit hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom an der 8-Position kann durch andere Nukleophile substituiert werden.

Entschützungreaktionen: Die 4,4’-Dimethoxytritylgruppe kann unter sauren Bedingungen entfernt werden, um die Hydroxylgruppe für weitere Reaktionen freizulegen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, typischerweise unter basischen Bedingungen.

Entschützungreaktionen: Saure Bedingungen unter Verwendung von Reagenzien wie Trichloressigsäure (TCA) oder Dichloressigsäure (DCA).

Wichtigste gebildete Produkte

Substitutionsprodukte: Abhängig vom verwendeten Nukleophil können verschiedene substituierte Guanosinderivate gebildet werden.

Entschützte Produkte: Die Entfernung der Dimethoxytritylgruppe ergibt die freie Hydroxylgruppe, die eine weitere Funktionalisierung ermöglicht.

Wissenschaftliche Forschungsanwendungen

N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Oligonukleotid-Synthese: Wird als Baustein bei der Synthese modifizierter Oligonukleotide für die Forschung in Genetik und Molekularbiologie verwendet.

Chemische Sonden: Wird bei der Entwicklung chemischer Sonden eingesetzt, um Nukleinsäureinteraktionen und -modifikationen zu untersuchen.

Arzneimittelentwicklung: Aufgrund seiner einzigartigen Reaktivität wird es für sein Potenzial bei der Entwicklung von antiviralen und Antikrebsmitteln untersucht.

Wirkmechanismus

Der Wirkmechanismus von N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat beinhaltet:

Schutz und Entschützung: Die Dimethoxytritylgruppe schützt die Hydroxylgruppen während der Synthese und kann selektiv entfernt werden, um reaktive Stellen freizulegen.

Substitutionsreaktionen:

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles.

Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to expose the hydroxyl group for further reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Deprotection Reactions: Acidic conditions using reagents like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted guanosine derivatives can be formed.

Deprotected Products: Removal of the dimethoxytrityl group yields the free hydroxyl group, allowing for further functionalization.

Wissenschaftliche Forschungsanwendungen

N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate has several applications in scientific research:

Oligonucleotide Synthesis: Used as a building block in the synthesis of modified oligonucleotides for research in genetics and molecular biology.

Chemical Probes: Utilized in the development of chemical probes to study nucleic acid interactions and modifications.

Drug Development: Investigated for its potential in the development of antiviral and anticancer agents due to its unique reactivity.

Wirkmechanismus

The mechanism of action of N-(4,4’-Dimethoxytrityl)-8-bromoguanosine 2’,3’,5’-Triacetate involves:

Protection and Deprotection: The dimethoxytrityl group protects the hydroxyl groups during synthesis and can be selectively removed to expose reactive sites.

Substitution Reactions:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(4,4’-Dimethoxytrityl)-8-nitroguanosin-2’,3’,5’-Triacetat: Ähnlich in der Struktur, aber mit einer Nitrogruppe anstelle eines Bromatoms, verwendet in ähnlichen Anwendungen.

N-(4,4’-Dimethoxytrityl)-8-azidoguanosin-2’,3’,5’-Triacetat: Enthält eine Azidogruppe, die eine andere Reaktivität und Anwendungen bietet.

Einzigartigkeit

N-(4,4’-Dimethoxytrityl)-8-bromoguanosin-2’,3’,5’-Triacetat ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche Reaktivität bietet. Dies ermöglicht spezifische Modifikationen und Anwendungen in der Nukleinsäurechemie.

Eigenschaften

Molekularformel |

C37H36BrN5O10 |

|---|---|

Molekulargewicht |

790.6 g/mol |

IUPAC-Name |

[3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47) |

InChI-Schlüssel |

DHIXZEUEBYPZHU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)

![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

![tert-Butyl (1R,5S)-1-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12288227.png)

![2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol](/img/structure/B12288236.png)